
Ethyl 1,3-benzodioxol-5-yl(hydroxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Etil 1,3-benzodioxol-5-il(hidroxi)acetato es un compuesto orgánico con la fórmula molecular C11H12O5. Es un derivado del 1,3-benzodioxol, una estructura conocida por su presencia en diversas moléculas bioactivas. Este compuesto es de interés tanto en química orgánica sintética como en investigación farmacéutica debido a sus características estructurales únicas y potenciales actividades biológicas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El Etil 1,3-benzodioxol-5-il(hidroxi)acetato puede sintetizarse a través de varios métodos. Un enfoque común involucra la esterificación del ácido 1,3-benzodioxol-5-ilacético con etanol en presencia de un catalizador ácido fuerte como el ácido sulfúrico. La reacción normalmente requiere reflujo de los reactivos en un solvente orgánico como el diclorometano .
Métodos de producción industrial
En un entorno industrial, la síntesis del Etil 1,3-benzodioxol-5-il(hidroxi)acetato puede involucrar procesos de flujo continuo para mejorar la eficiencia y el rendimiento. El uso de reactores automatizados y condiciones de reacción optimizadas puede reducir significativamente los costos de producción y mejorar la escalabilidad .
Análisis De Reacciones Químicas
Tipos de reacciones
El Etil 1,3-benzodioxol-5-il(hidroxi)acetato experimenta diversas reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo puede oxidarse para formar un grupo carbonilo.
Reducción: El grupo éster puede reducirse a un alcohol.
Sustitución: El anillo aromático puede experimentar reacciones de sustitución electrofílica.
Reactivos y condiciones comunes
Oxidación: Reactivos como el permanganato de potasio o el trióxido de cromo en condiciones ácidas.
Reducción: Hidruro de aluminio y litio o borohidruro de sodio en solventes anhidros.
Sustitución: Agentes halogenantes como el bromo o el cloro en presencia de un catalizador ácido de Lewis.
Productos principales
Oxidación: Formación de 1,3-benzodioxol-5-ilacetaldehído.
Reducción: Formación de 1,3-benzodioxol-5-ilmetanol.
Sustitución: Formación de derivados halogenados del anillo aromático.
Aplicaciones Científicas De Investigación
El Etil 1,3-benzodioxol-5-il(hidroxi)acetato tiene varias aplicaciones en investigación científica:
Química: Utilizado como intermediario en la síntesis de moléculas orgánicas más complejas.
Biología: Estudiado por sus posibles efectos en sistemas biológicos, incluyendo la inhibición de enzimas y la unión a receptores.
Medicina: Investigado por sus posibles propiedades terapéuticas, como actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del Etil 1,3-benzodioxol-5-il(hidroxi)acetato involucra su interacción con dianas moleculares específicas. Por ejemplo, puede inhibir ciertas enzimas al unirse a sus sitios activos, bloqueando así su actividad catalítica. Además, puede interactuar con receptores celulares, modulando las vías de transducción de señales y afectando las funciones celulares .
Comparación Con Compuestos Similares
Compuestos similares
- Metil 1,3-benzodioxol-5-il(hidroxi)acetato
- 5-(2-(1,3-benzodioxol-5-il)-2-(hidroxi)acetil)-1,3-benzodioxol
- Etil 2,2-dimetiltieno(2,3-f)-1,3-benzodioxol-7-acetato
Singularidad
El Etil 1,3-benzodioxol-5-il(hidroxi)acetato es único debido a sus grupos funcionales específicos de éster e hidroxilo, que confieren reactividad química y actividad biológica distintas en comparación con sus análogos. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales .
Propiedades
Fórmula molecular |
C11H12O5 |
|---|---|
Peso molecular |
224.21 g/mol |
Nombre IUPAC |
ethyl 2-(1,3-benzodioxol-5-yl)-2-hydroxyacetate |
InChI |
InChI=1S/C11H12O5/c1-2-14-11(13)10(12)7-3-4-8-9(5-7)16-6-15-8/h3-5,10,12H,2,6H2,1H3 |
Clave InChI |
JAEFJAMYIRDNLT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C1=CC2=C(C=C1)OCO2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


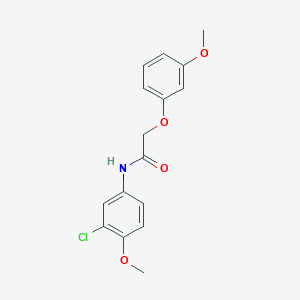
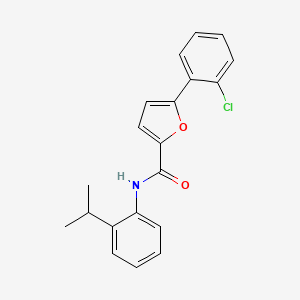
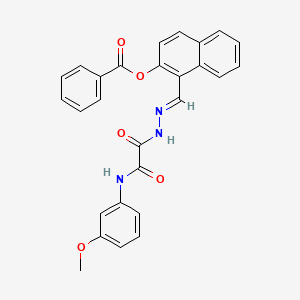
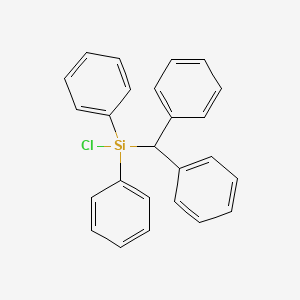

![Bicyclo[9.3.1]pentadec-11-en-13-one](/img/structure/B11944181.png)
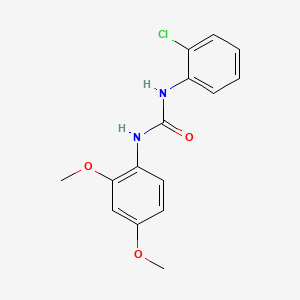
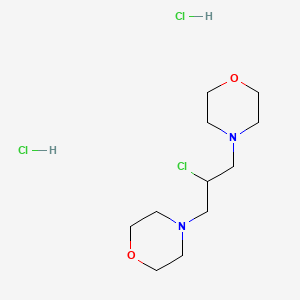
![(Bicyclo[4.1.0]hept-2-en-7-yl)(trimethyl)silane](/img/structure/B11944194.png)


![disodium;[3-[[(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propyl] phosphate](/img/structure/B11944205.png)


